N-[Phenyl(piperidin-1-yl)methyl]urea
Description
Properties
CAS No. |
168027-56-3 |
|---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
[phenyl(piperidin-1-yl)methyl]urea |
InChI |
InChI=1S/C13H19N3O/c14-13(17)15-12(11-7-3-1-4-8-11)16-9-5-2-6-10-16/h1,3-4,7-8,12H,2,5-6,9-10H2,(H3,14,15,17) |
InChI Key |
AZJURNFZORIASE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Phenyl(piperidin-1-yl)methyl]urea typically involves the reaction of piperidine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic addition of the piperidine nitrogen to the carbon of the isocyanate group, forming the urea linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[Phenyl(piperidin-1-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the urea moiety to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-[Phenyl(piperidin-1-yl)methyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-[Phenyl(piperidin-1-yl)methyl]urea involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs in Patent Literature
A closely related compound, N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide, was patented as a ROR-gamma modulator for autoimmune diseases . Key differences include:
- Substituent Modifications: The patented compound replaces the urea group with an acetamide linker and introduces a benzoxazinone moiety, enhancing receptor binding affinity.
- Biological Activity : The acetamide derivative demonstrated IC₅₀ values below 100 nM in ROR-gamma inhibition assays, whereas N-[Phenyl(piperidin-1-yl)methyl]urea lacks published activity data, suggesting urea derivatives may require structural optimization for therapeutic efficacy .
Urea-Based Pesticides
Several urea derivatives listed in pesticide databases share the core urea scaffold but differ in substituents (Table 1):
Key Insights :
Piperidine-Containing Inhibitors
Piperidine rings are common in enzyme inhibitors. For example, Cpd F (from ) incorporates a piperidin-1-ylpropylamino-quinoline scaffold and exhibits LMWPTP inhibitory activity . Comparatively:
- Functional Groups: Cpd F uses a quinoline core for π-π stacking, while this compound relies on urea’s hydrogen-bonding capacity.
- Potency : Cpd F achieves sub-micromolar inhibition, whereas This compound’s activity remains uncharacterized, highlighting the need for tailored functional groups in drug design .
Pharmacological vs. Industrial Ureas
The compound BI81684 (1-(2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea) shares a diarylurea structure but includes a tetrahydroquinoline group, enhancing CNS penetration . Contrasts include:
- Aromatic Substitution : The methoxyphenyl group in BI81684 improves metabolic stability compared to the unsubstituted phenyl group in This compound.
- Piperidine vs. Tetrahydroquinoline: Piperidine’s conformational flexibility may favor interactions with enzymes like proteases or kinases, whereas tetrahydroquinoline’s fused ring system aids blood-brain barrier penetration .
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